N-acetyl-3-thioxo-proline
Description
N-Acetyl-3-thioxo-proline is a modified proline derivative characterized by the substitution of the oxygen atom in the 3-position of the proline ring with a sulfur atom (thioxo group) and an acetyl group attached to the nitrogen. This structural modification confers distinct chemical and biological properties compared to native proline or its acetylated counterparts.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2R)-1-acetyl-3-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)8-3-2-5(12)6(8)7(10)11/h6H,2-3H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
LQGMTZRGCYNRAU-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CCC(=S)[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1CCC(=S)C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-3-thioxo-proline can be synthesized through several methods. One common approach involves the acetylation of proline derivatives using acetic anhydride in an aqueous solution. The reaction typically occurs at elevated temperatures, ranging from 50°C to 70°C . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . These reactions are monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods like FT-IR and NMR.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These methods utilize acetic anhydride or acetic acid as acetylating agents in aqueous or mixed solvent systems. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-3-thioxo-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioxo group is particularly reactive, making it susceptible to oxidation and reduction reactions. Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-acetyl-3-thioxo-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential role in protein folding and stability. In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-acetyl-3-thioxo-proline involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-acetyl-3-thioxo-proline, we compare it with structurally or functionally related compounds, focusing on molecular features, biological activity, and applications.
N-Acetyl-Proline (Non-Thioxo Analog)
- Structure : Lacks the thioxo group at the 3-position; retains the oxygen atom in the proline ring.
- Biological Activity : Acetylated proline derivatives are common in peptide synthesis and metabolic pathways. N-acetyl-proline itself is less studied for inflammatory roles but serves as a precursor in collagen metabolism.
N-Acetyl-Proline-Glycine-Proline (N-Acetyl-PGP)
- Structure : A tripeptide (Pro-Gly-Pro) with an N-terminal acetyl group. Mentioned in as a chemoattractant for polymorphonuclear leukocytes (PMNs) .
- Biological Activity : Synthetic N-acetyl-PGP mimics inflammatory responses in alkali-injured corneas, inducing PMN infiltration comparable to leukotriene B4 (LTB4) .
- Key Difference: Unlike this compound, which is a single modified amino acid, N-acetyl-PGP is a tripeptide. The thioxo modification in proline may enhance resistance to enzymatic degradation, offering prolonged bioactivity.
Thioxo-Containing Heterocycles (e.g., Thioxo-Thiazolidinones)
- Structure : Compounds like 3-((2E)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonic acid () feature thioxo groups in fused heterocyclic systems .
- Biological Activity: Thioxo-thiazolidinones are associated with antimicrobial and anti-inflammatory properties. Their sulfur atoms participate in redox reactions or enzyme inhibition.
- Key Difference: this compound’s proline backbone may target specific peptide receptors or collagenases, whereas thiazolidinones act via broader mechanisms like kinase inhibition.
5-Oxo-L-Proline Derivatives
- Structure : 5-oxo-L-proline () replaces the 5-position hydrogen with a ketone group, distinct from the 3-thioxo modification .
- Biological Role : Involved in glutathione metabolism and neurotransmitter synthesis.
- Key Difference : The 3-thioxo substitution in proline likely alters conformational flexibility and hydrogen-bonding capacity compared to 5-oxo derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Inflammation Models : highlights that N-acetyl-PGP and related tripeptides recruit PMNs in corneal injury, suggesting that this compound—if bioactive—might similarly influence inflammatory pathways but with enhanced stability due to sulfur substitution .
- Structural Stability : The thioxo group in proline derivatives could confer resistance to proteolytic cleavage, a feature critical for therapeutic peptides.
- Knowledge Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to elucidate its pharmacokinetics and binding targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
